Terpendole C

Descripción general

Descripción

Terpendol C es un compuesto de indolo-diterpeno de origen natural aislado de hongos, específicamente del género Albophoma. Es parte de una familia más grande de terpendoles, que son conocidos por sus complejas estructuras moleculares y sus significativas actividades biológicas. Terpendol C ha llamado la atención debido a su potente actividad inhibitoria contra la acil-CoA: colesterol aciltransferasa (ACAT), una enzima involucrada en el metabolismo del colesterol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de terpendol C involucra varios pasos, comenzando con materiales de partida disponibles comercialmente. Una de las rutas sintéticas clave incluye la construcción del sistema decahidro-1H-benzo[f]cromeno usando una reacción de Diels-Alder intermolecular. Esta reacción involucra el intermedio dieno, 4a-metil-5-vinil-3,4,4a,7,8,8a-hexahidro-2H-cromeno, y el dienófilo, etil-3-(1H-indol-2-il)acrilato .

Métodos de Producción Industrial: La producción industrial de terpendol C no está bien documentada, probablemente debido a su estructura compleja y los desafíos asociados con su síntesis. Los avances en la biología sintética y la ingeniería metabólica podrían potencialmente abrir el camino para métodos de producción más eficientes en el futuro.

Análisis De Reacciones Químicas

Tipos de Reacciones: Terpendol C experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar su estructura y mejorar su actividad biológica.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran terpendol C incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones de reacción generalmente involucran temperaturas controladas y niveles de pH para garantizar las transformaciones deseadas.

Principales Productos Formados: Los principales productos formados a partir de las reacciones de terpendol C dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden llevar a la formación de derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Inhibition of ACAT

Terpendole C exhibits potent inhibitory activity against ACAT, an enzyme critical in cholesterol metabolism. This inhibition can have therapeutic implications for conditions such as atherosclerosis and fatty liver disease. The compound's structure allows it to effectively bind to both ACAT1 and ACAT2, leading to reduced cholesteryl ester formation in macrophages.

- IC50 Values : The inhibitory concentration (IC50) for this compound against ACAT has been reported as approximately 3.0 µM, demonstrating its potential as a pharmacological agent for managing lipid-related disorders .

1.2 Tremorgenic Activity

Research has shown that this compound possesses tremorgenic properties, meaning it can induce tremors in animal models. In studies involving mice, this compound was found to produce more intense tremors compared to other known tremorgens like paxilline, indicating its potency and rapid action .

Biochemical Research

2.1 Mechanism of Action

The mechanism by which this compound inhibits ACAT involves binding to the enzyme's active site, thus preventing the conversion of free cholesterol into cholesteryl esters. This action alters lipid metabolism within cells, impacting various biochemical pathways related to cholesterol homeostasis.

- Biochemical Pathways : The inhibition of ACAT affects downstream signaling pathways that regulate lipid droplet formation and overall cellular metabolism .

Case Studies

3.1 Study on Structure-Activity Relationships (SAR)

A study isolated new terpendoles alongside this compound and analyzed their inhibitory activities against sterol O-acyltransferase (SOAT) isozymes. The findings indicated that while some new analogs showed enhanced inhibitory effects, this compound remained a significant compound due to its established efficacy against ACAT .

3.2 Comparative Analysis of Indole-Diterpenes

In a comparative study of various indole-diterpenes, this compound was highlighted for its dual role as both an ACAT inhibitor and a tremorgenic agent. This unique profile differentiates it from other compounds in its class and suggests diverse applications in both therapeutic and toxicological research .

| Compound | Target Enzyme | IC50 (µM) | Tremorgenic Activity |

|---|---|---|---|

| This compound | ACAT | 3.0 | Yes |

| Terpendole D | ACAT | 0.048 | No |

| Tolypocladin G | Unknown | N/A | Yes |

Table 2: Effects of this compound on Lipid Metabolism

| Parameter | Effect |

|---|---|

| Cholesteryl Ester Formation | Inhibited |

| Triglyceride Synthesis | Enhanced at high doses |

| Phospholipid Synthesis | No significant effect |

Mecanismo De Acción

El mecanismo de acción principal de terpendol C implica la inhibición de la acil-CoA: colesterol aciltransferasa (ACAT). Esta enzima cataliza la formación de ésteres de colesterol a partir de colesterol y acil-CoA graso. Al inhibir ACAT, terpendol C reduce la formación de ésteres de colesterol, lo que podría potencialmente reducir los niveles de colesterol en el cuerpo . Los objetivos moleculares y las vías involucradas en este proceso incluyen la enzima ACAT y la vía del metabolismo del colesterol.

Comparación Con Compuestos Similares

Terpendol C es parte de una familia de indolo-diterpenos, que incluye otros compuestos como terpendol A, terpendol B y terpendol D. Estos compuestos comparten una estructura central común pero difieren en sus cadenas laterales y grupos funcionales, lo que lleva a variaciones en sus actividades biológicas. Por ejemplo, terpendol D también inhibe ACAT pero con una potencia ligeramente menor en comparación con terpendol C . Otros compuestos similares incluyen las voluheminas, que también son compuestos que contienen indolo-diterpeno con actividad inhibitoria contra la esterol O-aciltransferasa .

Actividad Biológica

Terpendole C is a biologically active compound classified as an indoloditerpene, primarily isolated from the fungal strain Albophoma yamanashiensis. This compound has garnered attention due to its significant inhibitory effects on acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. The biological activity of this compound is primarily linked to its potential therapeutic applications in managing conditions related to lipid metabolism, particularly in atherosclerosis.

This compound exhibits its biological effects through the inhibition of ACAT, which plays a critical role in the esterification of cholesterol. By inhibiting this enzyme, this compound reduces the synthesis of cholesteryl esters, thereby influencing lipid droplet formation in macrophages.

- IC50 Values : The inhibitory concentration (IC50) of this compound for cholesteryl ester synthesis is reported to be approximately 3.0 mM . This indicates its potency as an ACAT inhibitor compared to other compounds.

Comparative Analysis with Related Compounds

A study comparing the effects of this compound with sespendole, another compound derived from the same fungal source, highlights distinct mechanisms:

| Compound | IC50 (mM) | Inhibitory Effect on CE Synthesis | Inhibitory Effect on TG Synthesis | Notes |

|---|---|---|---|---|

| This compound | 3.0 | Yes | No | Selective ACAT inhibitor |

| Sespendole | 4.0 | Yes | Yes | Inhibits both CE and TG synthesis |

Effects on Lipid Metabolism

In vitro studies have demonstrated that this compound specifically inhibits cholesteryl ester synthesis without significantly affecting triglyceride or phospholipid synthesis at higher concentrations (20 mM) . This selective inhibition suggests a targeted approach in modulating lipid metabolism, making it a candidate for further research in atherosclerosis treatment.

Clinical Implications

Research has indicated that compounds like this compound can potentially mitigate foam cell formation in macrophages, a key process in the development of atherosclerosis. By reducing cholesteryl ester accumulation, this compound may help prevent the progression of cardiovascular diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that variations in the chemical structure of terpendoles affect their biological activity. Understanding these relationships is crucial for designing more effective ACAT inhibitors and enhancing therapeutic efficacy .

Propiedades

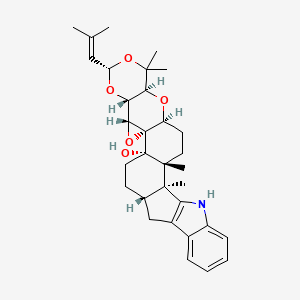

IUPAC Name |

(1R,2S,13S,16S,17S,19R,20R,22S,25S,27S)-1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO5/c1-17(2)15-23-36-24-26(28(3,4)37-23)35-22-12-13-29(5)30(6)18(11-14-31(29,34)32(22)27(24)38-32)16-20-19-9-7-8-10-21(19)33-25(20)30/h7-10,15,18,22-24,26-27,33-34H,11-14,16H2,1-6H3/t18-,22-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOATFFODCBZBE-SCGIUCFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=CC=CC=C78)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1O[C@H]2[C@@H]3[C@@]4(O3)[C@H](CC[C@]5([C@]4(CC[C@@H]6[C@@]5(C7=C(C6)C8=CC=CC=C8N7)C)O)C)O[C@@H]2C(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.